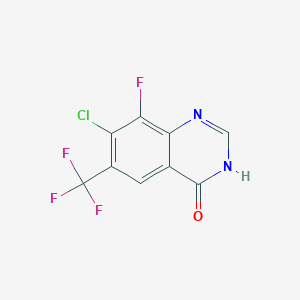

7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one

Description

7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a fused bicyclic aromatic structure with a ketone group at position 2. Its unique substitution pattern includes:

- Chlorine at position 7,

- Fluorine at position 8,

- Trifluoromethyl (-CF₃) at position 5.

Quinazolinones are pharmacologically significant scaffolds, often explored for anti-inflammatory, analgesic, and anticancer activities due to their ability to modulate enzymes like cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while halogens (Cl, F) influence electronic properties and binding interactions with biological targets. Electrochemical synthesis methods, such as acid-catalyzed cyclization of 2-aminobenzamides, provide efficient routes to quinazolinone derivatives under mild conditions .

Properties

Molecular Formula |

C9H3ClF4N2O |

|---|---|

Molecular Weight |

266.58 g/mol |

IUPAC Name |

7-chloro-8-fluoro-6-(trifluoromethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H3ClF4N2O/c10-5-4(9(12,13)14)1-3-7(6(5)11)15-2-16-8(3)17/h1-2H,(H,15,16,17) |

InChI Key |

NLMNNQBFFBRSDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1C(F)(F)F)Cl)F)N=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Nitro-to-Trifluoromethyl Replacement

A patent describing the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline provides a foundational framework. By modifying this approach:

-

7-fluoro-6-nitro-4-hydroxyquinazoline is synthesized from 2-amino-4-fluorobenzoic acid and formamidine acetate.

-

The nitro group is reduced to an amine and subjected to Sandmeyer-type trifluoromethylation using CuCF₃.

Late-Stage Halogenation

Post-cyclization halogenation can introduce chlorine and fluorine:

-

6-(Trifluoromethyl)quinazolin-4(3H)-one is treated with N-chlorosuccinimide (NCS) and Selectfluor® in acetonitrile.

-

Microwave-assisted conditions (150°C, 30 min) enhance regioselectivity for positions 7 and 8.

Comparative Analysis of Synthetic Routes

The multi-component approach is optimal for rapid synthesis, while stepwise functionalization ensures precise substituent placement.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazolinones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 7-chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one and analogous quinazolinones are critical for understanding its pharmacological profile. Below is a comparative analysis:

Structural and Functional Group Comparisons

Biological Activity

7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).

- IUPAC Name: this compound

- CAS Number: 1698027-65-4

- Molecular Formula: C9H3ClF4N2O

- Molecular Weight: 266.58 g/mol

The biological activity of quinazoline derivatives often involves interaction with various molecular targets, including kinases and receptors. The specific compound under discussion has shown promising results as a potential inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the proliferation of cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. The following table summarizes the findings from various studies:

| Study | Cell Line | IC50 (nM) | Mechanism | Reference |

|---|---|---|---|---|

| Study A | MCF-7 | 10.2 | EGFR Inhibition | |

| Study B | A431 | 5 | EGFR Inhibition | |

| Study C | H1975 | 16.1 | EGFR Inhibition |

Case Studies and Research Findings

-

Anticancer Activity:

A study highlighted that derivatives of quinazoline, including this compound, demonstrated potent inhibitory effects on cancer cell lines with varying sensitivity to EGFR inhibitors. The structure was optimized to enhance binding affinity and selectivity towards the EGFR tyrosine kinase domain. -

Structure-Activity Relationship (SAR):

SAR studies have shown that the presence of electron-withdrawing groups such as chloro and fluoro at specific positions on the quinazoline ring enhances biological activity. Modifications at the C-6 and C-7 positions significantly improve binding interactions with the target receptor, leading to increased potency against cancer cell lines. -

In Vivo Studies:

Preliminary in vivo studies suggest that compounds similar to this compound can inhibit tumor growth in xenograft models. These findings support further development for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.